molecular formula C15H13NO B015660 6-Benzyloxyindole CAS No. 15903-94-3

6-Benzyloxyindole

Cat. No.: B015660
CAS No.: 15903-94-3
M. Wt: 223.27 g/mol
InChI Key: FPMICYBCFBLGOZ-UHFFFAOYSA-N
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Description

6-Benzyloxyindole is a chemical compound with the molecular formula C15H13NO. It is an indole derivative characterized by a benzyl group attached to the oxygen atom at the sixth position of the indole ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Benzyloxyindole can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) at 90°C. The resulting product, 6-benzyloxy-2-nitrotoluene, is then subjected to further reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxyindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced indole derivatives.

    Substitution: Alkylated indole compounds.

Mechanism of Action

The mechanism of action of 6-benzyloxyindole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinase C by binding to its active site, thereby modulating cellular signaling pathways. Additionally, it can act as an antiviral agent by interfering with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyloxyindole: Similar in structure but with the benzyl group attached at the seventh position.

    6-Methoxyindole: Contains a methoxy group instead of a benzyloxy group at the sixth position.

    Indole: The parent compound without any substituents.

Uniqueness

6-Benzyloxyindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMICYBCFBLGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293834
Record name 6-Benzyloxyindole
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Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15903-94-3
Record name 6-(Phenylmethoxy)-1H-indole
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Record name 15903-94-3
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Record name 6-Benzyloxyindole
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Record name 6-(benzyloxy)-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-Benzyloxyindole a valuable precursor in chemical synthesis?

A1: this compound is particularly useful due to its three modifiable sites, allowing for the introduction of diverse hydrophilic side chains. This characteristic enables the synthesis of a variety of potentially bioactive compounds. For example, researchers synthesized a series of naphthocarbazole derivatives from this compound using palladium-catalyzed reactions [].

Q2: Can you provide an example of how this compound has been used to develop potential anticancer agents?

A2: Researchers synthesized a series of novel naphthocarbazoles using this compound as a starting material []. These compounds were designed to target cancer cells. Notably, compound 37, a 3-hydroxy-naphthopyrrolocarbazoledione bearing a dimethylaminoethyl side chain, displayed significant cytotoxicity against L1210 and DU145 cancer cell lines, with IC50 values in the nanomolar range [].

Q3: How does the structure of this compound relate to its reactivity?

A3: The electron-donating properties of the benzyloxy group at the 6-position of the indole ring influence the reactivity of this compound. In acidic conditions, these electron-donating substituents facilitate a series of couplings and dehydrogenation steps, ultimately leading to the formation of diindolocarbazole derivatives []. This unique reactivity makes this compound a valuable precursor for synthesizing complex heterocyclic compounds.

Q4: What challenges are associated with the synthesis of this compound and how have researchers addressed them?

A4: One challenge is the potential thermal hazard associated with certain synthetic steps. To ensure safety and scalability, researchers have investigated the use of doped rhodium catalysts in the hydrogenation of (E)-2-nitropyrrolidinostyrene, a key step in this compound synthesis. They found that this method is not only safe and scalable but also highly effective [].

Q5: Beyond its use in synthesizing anticancer agents, what other applications of this compound are being explored?

A5: this compound has been used as a starting material for the multigram-scale synthesis of 3-Indoleacetonitrile Glucosides, which exhibit anti-influenza A virus activity []. This highlights the potential of this compound as a scaffold for developing antiviral agents. Additionally, researchers are exploring its use in expanding the substrate spectrum of Cytochrome P450 2A6, a key enzyme involved in drug metabolism [].

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